molecular formula C22H21N5O2 B11207242 N-cyclopentyl-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-cyclopentyl-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11207242
M. Wt: 387.4 g/mol
InChI Key: HMHUFZFUWUSXKX-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles.

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the substituents and the desired product . Industrial production methods typically involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization to form the final product .

Chemical Reactions Analysis

N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-CYCLOPENTYL-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific substituents and the resulting biological activities and applications .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-cyclopentyl-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C22H21N5O2/c28-20(24-15-7-1-2-8-15)14-26-18-10-3-4-11-19(18)27-21(29)13-17(25-22(26)27)16-9-5-6-12-23-16/h3-6,9-13,15H,1-2,7-8,14H2,(H,24,28)

InChI Key

HMHUFZFUWUSXKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5

Origin of Product

United States

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